molecular formula C15H14FN B13405699 (E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine CAS No. 823196-34-5

(E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine

Cat. No.: B13405699
CAS No.: 823196-34-5
M. Wt: 227.28 g/mol
InChI Key: JXNLJJZZMJKUMD-UHFFFAOYSA-N
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Description

(E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine typically involves the condensation reaction between an amine and an aldehyde or ketone. For this compound, the reaction would involve 2,6-dimethylaniline and 2-fluorobenzaldehyde under acidic or basic conditions to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for (E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine would depend on its specific application. Generally, imines can act as intermediates in various chemical reactions, interacting with molecular targets through their carbon-nitrogen double bond. The fluorophenyl and dimethylphenyl groups may influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-1-phenylmethanimine
  • N-(2-Fluorophenyl)-1-phenylmethanimine
  • N-(2,6-Dimethylphenyl)-1-(4-fluorophenyl)methanimine

Properties

CAS No.

823196-34-5

Molecular Formula

C15H14FN

Molecular Weight

227.28 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(2-fluorophenyl)methanimine

InChI

InChI=1S/C15H14FN/c1-11-6-5-7-12(2)15(11)17-10-13-8-3-4-9-14(13)16/h3-10H,1-2H3

InChI Key

JXNLJJZZMJKUMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=CC=CC=C2F

Origin of Product

United States

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